(2-Hydroxyethoxy)acetic acid

Beschreibung

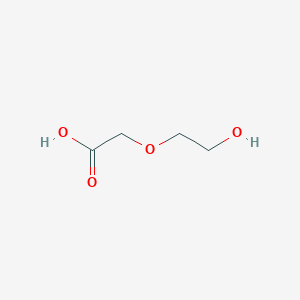

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-hydroxyethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-1-2-8-3-4(6)7/h5H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNMIIDPBBCMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39828-93-8, 916430-91-6 | |

| Record name | Polyethylene glycol carboxymethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39828-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-(2-hydroxyethoxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916430-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70158385 | |

| Record name | beta-Hydroxyethoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13382-47-3 | |

| Record name | (2-Hydroxyethoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13382-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxyethoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013382473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hydroxyethoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-HYDROXYETHOXY)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KG0T74LYT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Hydroxyethoxy)acetic Acid from Ethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Hydroxyethoxy)acetic acid (HEAA), a key metabolite and important chemical intermediate, can be synthesized from ethylene (B1197577) glycol through several synthetic pathways. This technical guide provides a detailed overview of the primary synthesis routes, focusing on the Williamson ether synthesis and catalytic oxidation methods. This document offers in-depth experimental protocols, quantitative data summaries, and visual representations of reaction pathways and workflows to support research and development in the chemical and pharmaceutical sciences.

Introduction

This compound, also known as β-hydroxyethoxyacetic acid, is a significant organic compound with applications in various fields, including its role as a biomarker for 1,4-dioxane (B91453) exposure. Its synthesis from readily available precursors like ethylene glycol is of considerable interest. This guide explores the core methodologies for this transformation, providing detailed technical information for practical application in a laboratory setting.

Synthetic Pathways

The synthesis of this compound from ethylene glycol can be primarily achieved through two main routes: a Williamson ether synthesis-like reaction and the selective catalytic oxidation of ethylene glycol. A third, less direct route involves an initial esterification of ethylene glycol.

Williamson Ether Synthesis

This classical and robust method involves the reaction of an ethylene glycol mono-alkoxide with a salt of chloroacetic acid. The reaction proceeds via an SN2 mechanism.

Caption: Williamson Ether Synthesis Pathway for this compound.

Catalytic Oxidation

The selective oxidation of one of the primary alcohol groups of ethylene glycol to a carboxylic acid, while leaving the other intact, presents a more direct but challenging route. This method's success is highly dependent on the catalyst and reaction conditions to achieve high selectivity for the desired product over byproducts like glycolic acid, glyoxal, or oxalic acid.

Caption: Catalytic Oxidation Pathway for the Synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Protocol 1: Williamson Ether Synthesis

This protocol is adapted from analogous Williamson ether synthesis procedures and patent literature.[1]

Materials:

-

Ethylene glycol

-

Sodium metal (or Sodium Hydroxide)

-

Sodium chloroacetate

-

Hydrochloric acid (concentrated)

-

Anhydrous solvent (e.g., Toluene (B28343) or excess Ethylene Glycol)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask with a reflux condenser and stirring mechanism

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

-

Preparation of Ethylene Glycol Monosodium Salt: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add a molar excess of ethylene glycol as the solvent. Cautiously add one molar equivalent of sodium metal in small portions while stirring. The reaction is exothermic and produces hydrogen gas, which should be safely vented. Alternatively, use a strong base like sodium hydroxide.

-

Reaction with Sodium Chloroacetate: Once the sodium has completely reacted to form the monosodium salt of ethylene glycol, add one molar equivalent of sodium chloroacetate to the flask. Heat the reaction mixture to 80-100°C and maintain it at this temperature with vigorous stirring for 4-6 hours.

-

Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature. If toluene was used as a solvent, it can be removed under reduced pressure. The resulting crude sodium (2-hydroxyethoxy)acetate can be dissolved in water.[1] The aqueous solution is then transferred to a separatory funnel and washed with diethyl ether to remove any unreacted ethylene glycol and other organic impurities. The aqueous layer is then carefully acidified to a pH of 2-3 with concentrated hydrochloric acid.[2][3]

-

Extraction and Purification: The acidified aqueous solution is then extracted multiple times with a suitable organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation or crystallization.

Protocol 2: Catalytic Oxidation (Conceptual)

A detailed, high-yield protocol for the selective oxidation of ethylene glycol to this compound is not prevalent in the literature, with most studies focusing on glycolic acid production. However, based on related transformations, a conceptual protocol is outlined. The key to this synthesis is the choice of a highly selective catalyst. Bimetallic catalysts, such as palladium and platinum, have shown effectiveness in the selective oxidation of diethylene glycol.[4] TEMPO-catalyzed oxidation is another potential route.[4]

Materials:

-

Ethylene glycol

-

Selective catalyst (e.g., supported Pt-Pd, Au-based catalyst, or TEMPO)

-

Oxidant (e.g., Oxygen, Sodium hypochlorite)

-

Base (e.g., Sodium bicarbonate)

-

Solvent (e.g., water, acetonitrile)

Equipment:

-

High-pressure reactor (for reactions with O₂) or a standard glass reactor

-

Temperature and pressure controls

-

Gas inlet and outlet

-

Stirring mechanism

-

Filtration setup for catalyst recovery

Procedure:

-

Catalyst and Reactant Preparation: In a suitable reactor, suspend the chosen catalyst in a solution of ethylene glycol in the selected solvent.

-

Oxidation Reaction: Introduce the oxidant (e.g., bubble O₂ gas at a controlled pressure or add sodium hypochlorite (B82951) solution dropwise). The reaction temperature and pressure should be carefully controlled based on the catalyst system (e.g., 60-100°C). The reaction progress should be monitored by techniques such as HPLC or GC to maximize the yield of the desired product and minimize over-oxidation.

-

Catalyst Removal and Product Isolation: Upon completion, the catalyst is removed by filtration. The reaction mixture is then worked up to isolate the this compound. This may involve pH adjustment, extraction, and purification steps similar to those described in the Williamson ether synthesis protocol.

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and related reactions.

Table 1: Williamson Ether Synthesis and Related Reactions

| Reactants | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethylene Glycol Monosodium Salt, Sodium Chloroacetate | Ethylene Glycol | 70-80 | 2 | - | [5] |

| p-Cresol, Chloroacetic Acid | NaOH (30% aq.) | 90-100 | 0.5-0.7 | - | [2] |

| Mystery Cresol, Chloroacetic Acid | KOH / Water | Reflux | 0.33 | - | [3] |

Table 2: Catalytic Oxidation of Glycols

| Substrate | Catalyst | Oxidant | Solvent | Temperature (°C) | Selectivity for Carboxylic Acid (%) | Reference |

| Diethylene Glycol | Pd-Pt (bimetallic) | O₂ | Water | - | High | [4] |

| Ethylene Glycol | Pt-Fe/CeO₂ | O₂ | Water | 70 | Glycolic Acid (major) | [6] |

| Ethylene Glycol | Au/C | O₂ | Water | 50 | Glycolic Acid (>98%) | [7] |

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General Experimental Workflow for the Synthesis of this compound.

Conclusion

The synthesis of this compound from ethylene glycol is a feasible process, with the Williamson ether synthesis offering a reliable and well-understood route. While catalytic oxidation presents a more atom-economical approach, achieving high selectivity remains a key challenge that requires further research and development of specialized catalytic systems. This guide provides the necessary foundational information for researchers to undertake the synthesis of this important molecule.

References

- 1. WO2007066164A1 - Process for the preparation of 2-chloroethoxy-acetic acid-n,n-dimethylamide - Google Patents [patents.google.com]

- 2. The Williamson Ether Synthesis [cs.gordon.edu]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. This compound | 13382-47-3 | Benchchem [benchchem.com]

- 5. CN1198782C - Pure beta-hydroxyethoxyacetic acid salt, pure 2-p-dioxaneone, and prodn. method thereof - Google Patents [patents.google.com]

- 6. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 7. "Electrocatalytic oxidation of ethylene glycol (EG) on supported Pt and" by Le Xin, Zhiyong Zhang et al. [digitalcommons.mtu.edu]

An In-depth Technical Guide to the Physicochemical Properties of (2-Hydroxyethoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Hydroxyethoxy)acetic acid, also known as β-hydroxyethoxyacetic acid (HEAA), is a carboxylic acid of significant interest in the fields of toxicology and environmental science. It is the primary urinary metabolite of 1,4-dioxane (B91453), a synthetic industrial chemical classified as a likely human carcinogen.[1][2] Understanding the physicochemical properties of this compound is crucial for developing accurate analytical methods for biomonitoring, assessing its toxicological impact, and understanding its environmental fate. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its metabolic pathway.

Core Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for predicting its behavior in biological and environmental systems.

| Property | Value | Source |

| Molecular Formula | C4H8O4 | [3] |

| Molecular Weight | 120.10 g/mol | [3] |

| CAS Number | 13382-47-3 | [3] |

| Appearance | Solid at room temperature | Inferred from melting point |

| Melting Point | 44 °C | [4] |

| Boiling Point | 323.75 °C at 760 mmHg | [4] |

| Density | 1.291 g/cm³ | [4] |

| pKa (Predicted) | 3.72 | [5] |

| logP (Predicted) | -1.1 | [5] |

| Water Solubility | Soluble | Inferred from structure |

| Vapor Pressure | 2.01E-05 mmHg at 25°C | [4] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.[4][6][7][8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

A small sample of purified this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the sealed end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20°C per minute for a preliminary determination.

-

Once an approximate melting range is observed, the apparatus is allowed to cool.

-

A fresh sample is prepared and heated rapidly to about 15-20°C below the approximate melting point.

-

The heating rate is then reduced to 1-2°C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.

Determination of Boiling Point

The boiling point of this compound can be determined using the Thiele tube method or by simple distillation.[9][10][11][12][13]

Apparatus:

-

Thiele tube or distillation apparatus

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Clamps and stand

Procedure (Thiele Tube Method):

-

A small amount of liquid this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is stopped when a continuous stream of bubbles is observed.

-

The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Acid Dissociation Constant (pKa)

The pKa of this compound can be determined by potentiometric titration.[14][15][16]

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Volumetric flasks and pipettes

Procedure:

-

A precisely weighed amount of this compound is dissolved in a known volume of deionized water in a beaker.

-

The pH electrode is calibrated using standard buffer solutions.

-

The beaker containing the acid solution is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution.

-

The standardized strong base is added in small, known increments from the burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH (y-axis) against the volume of base added (x-axis).

-

The equivalence point is determined from the inflection point of the curve.

-

The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Determination of Solubility

A qualitative assessment of the solubility of this compound can be performed in various solvents.[17][18][19][20][21]

Apparatus:

-

Test tubes

-

Spatula or dropper

-

Vortex mixer (optional)

-

Solvents (e.g., water, ethanol, diethyl ether, 5% NaOH, 5% HCl)

Procedure:

-

A small amount of this compound (approximately 25 mg or 0.05 mL) is placed in a test tube.

-

A small volume of the solvent (e.g., 0.75 mL) is added to the test tube.

-

The mixture is vigorously shaken or vortexed for a set period (e.g., 1-2 minutes).

-

The mixture is visually inspected for the presence of undissolved solid or immiscible liquid layers.

-

The compound is classified as soluble if a clear, homogeneous solution is formed.

Metabolic Pathway of 1,4-Dioxane

This compound is the primary metabolite of 1,4-dioxane. The metabolic conversion is initiated by cytochrome P450 monooxygenases in the liver.[1][2][22][23][24] The accumulation of this compound can contribute to metabolic acidosis.[25][26]

Caption: Metabolic pathway of 1,4-dioxane to this compound.

Conclusion

This technical guide provides a detailed overview of the core physicochemical properties of this compound, along with standardized experimental protocols for their determination. The provided information is essential for researchers and professionals involved in toxicology, environmental science, and drug development. A clear understanding of these properties is fundamental for the accurate assessment of human exposure to 1,4-dioxane and for elucidating the mechanisms of its toxicity. The visualization of the metabolic pathway further aids in comprehending its biological transformation and fate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound | C4H8O4 | CID 25935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0242471) [hmdb.ca]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. pennwest.edu [pennwest.edu]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. byjus.com [byjus.com]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. web.williams.edu [web.williams.edu]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 19. scribd.com [scribd.com]

- 20. csub.edu [csub.edu]

- 21. www1.udel.edu [www1.udel.edu]

- 22. researchgate.net [researchgate.net]

- 23. 1,4-Dioxane Degradation Pathway [eawag-bbd.ethz.ch]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Severe Metabolic Acidosis: A Case of Triple Hit with Ketogenic Diet, Vinegar, and Metformin in an Obese Patient - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Conversion of 1,4-Dioxane to (2-Hydroxyethoxy)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathway leading from the industrial solvent and environmental contaminant 1,4-Dioxane (B91453) to its primary metabolite, (2-Hydroxyethoxy)acetic acid (HEAA). This document outlines the key enzymatic processes, presents quantitative kinetic data, details relevant experimental methodologies, and provides a visual representation of the metabolic cascade.

Introduction

1,4-Dioxane is a probable human carcinogen that has been widely used as a solvent and stabilizer for chlorinated solvents.[1] Its high water solubility and resistance to natural degradation processes contribute to its persistence in the environment, posing a significant challenge for remediation and raising concerns for human health.[1] Understanding the metabolic fate of 1,4-Dioxane is crucial for assessing its toxicological profile and developing effective bioremediation strategies. The primary metabolic pathway in both mammals and various microorganisms involves the oxidation of 1,4-Dioxane to this compound (HEAA), a more water-soluble compound that is readily excreted.[2][3] This conversion is initiated by a critical enzymatic step catalyzed by monooxygenases.[4]

The Metabolic Pathway: From 1,4-Dioxane to HEAA

The metabolic transformation of 1,4-Dioxane to HEAA is a multi-step process initiated by the enzymatic hydroxylation of the 1,4-Dioxane ring. This initial, rate-limiting step is catalyzed by monooxygenase enzymes.[4]

In mammalian systems, particularly in the liver, this oxidation is primarily carried out by the cytochrome P450 enzyme system, with cytochrome P450 2E1 (CYP2E1) being a key player.[5][6] In various bacteria, including species of Pseudonocardia and Rhodococcus, analogous monooxygenase enzymes are responsible for initiating the degradation cascade.[2][7]

The proposed pathway is as follows:

-

Hydroxylation: A monooxygenase enzyme introduces a hydroxyl group onto one of the carbon atoms of the 1,4-Dioxane molecule, forming an unstable hemiacetal, 1,4-dioxan-2-ol.[8]

-

Ring Cleavage: This unstable intermediate undergoes spontaneous ring cleavage to form 2-hydroxyethoxy-2-acetaldehyde.[8]

-

Oxidation: The aldehyde group of 2-hydroxyethoxy-2-acetaldehyde is rapidly oxidized to a carboxylic acid, yielding the final product, this compound (HEAA).[8]

This metabolic conversion effectively detoxifies 1,4-Dioxane by transforming it into a more readily excretable, less toxic compound.

Below is a diagram illustrating this metabolic pathway.

References

- 1. ce.berkeley.edu [ce.berkeley.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Kinetics of 1,4-dioxane biodegradation by monooxygenase-expressing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 5. A novel protocol for quantitative determination of 1,4-dioxane in finished cleaning products - www.impactanalytical.com [impactanalytical.com]

- 6. scispace.com [scispace.com]

- 7. Biodegradation - 1,4-Dioxane - Enviro Wiki [enviro.wiki]

- 8. researchgate.net [researchgate.net]

pH-Dependent Equilibrium of N-(2-hydroxyethyl)acrylamide (HEAA) and 1,4-Dioxan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pH-dependent equilibrium between N-(2-hydroxyethyl)acrylamide (HEAA) and its cyclic ester, 1,4-dioxan-2-one (B42840). This equilibrium is of significant interest in various fields, including drug delivery, polymer chemistry, and toxicology, where the stability and transformation of these molecules under physiological and varying pH conditions are critical. This document summarizes the fundamental principles governing this intramolecular cyclization and hydrolysis, presents available quantitative data and analogous system data in structured tables, details relevant experimental protocols, and provides visualizations of the chemical pathways and experimental workflows.

Introduction

N-(2-hydroxyethyl)acrylamide (HEAA) is a hydrophilic monomer widely used in the synthesis of biocompatible polymers and hydrogels for biomedical applications. Its structure contains both a hydroxyl and an amide functional group, which can undergo a reversible intramolecular cyclization to form the six-membered lactone, 1,4-dioxan-2-one. This equilibrium is highly sensitive to pH, with the open-chain HEAA form being favored under neutral to basic conditions and the cyclic 1,4-dioxan-2-one form being more stable in acidic environments.

Understanding and controlling this equilibrium is crucial for applications where HEAA-containing materials are exposed to different pH environments, such as in drug delivery systems designed for specific release in the acidic tumor microenvironment or different segments of the gastrointestinal tract. Furthermore, as HEAA and 1,4-dioxan-2-one are known metabolites of the industrial solvent 1,4-dioxane, their interconversion kinetics at physiological pH is relevant to toxicological studies.

The Chemical Equilibrium

The core of this guide is the reversible intramolecular reaction that governs the interconversion of HEAA and 1,4-dioxan-2-one.

-

Cyclization (Lactonization): Under acidic conditions, the amide carbonyl of HEAA can be protonated, increasing its electrophilicity. The nucleophilic hydroxyl group can then attack the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate, which subsequently eliminates a water molecule to form the cyclic ester (lactone), 1,4-dioxan-2-one.

-

Hydrolysis: Conversely, under neutral to basic conditions, the lactone ring of 1,4-dioxan-2-one is susceptible to nucleophilic attack by water or hydroxide (B78521) ions. This leads to the opening of the ring and the formation of the open-chain hydroxy amide, HEAA. The hydrolysis of 1,4-dioxan-2-one is analogous to ester hydrolysis and can be catalyzed by both acids and bases.

The predicted pKa of the hydroxyl group in HEAA is approximately 14.10[1][2][3], indicating that it remains protonated across a wide physiological and experimental pH range. This simplifies the analysis as the deprotonation of the hydroxyl group is not a significant factor in the equilibrium under most conditions.

Caption: pH-Dependent Equilibrium of HEAA and 1,4-Dioxan-2-one.

Quantitative Data

Table 1: Illustrative pH-Dependent Equilibrium and Rate Constants for Lactone-Hydroxy Acid/Amide Systems

| pH | Predominant Species | Illustrative Keq (Lactone/Open-Chain) | Illustrative Cyclization Rate (kc) | Illustrative Hydrolysis Rate (kh) |

| < 4 | 1,4-Dioxan-2-one | > 1 | Increases with decreasing pH | Decreases with decreasing pH |

| 4 - 6 | Equilibrium Mixture | ~ 1 | pH-dependent | pH-dependent |

| > 6 | HEAA | < 1 | Decreases with increasing pH | Increases with increasing pH |

Note: The values in this table are illustrative and based on general principles of lactonization and hydrolysis, as specific data for the HEAA/1,4-dioxan-2-one system is not available.

Table 2: Half-lives for Lactonization of Hydroxy Amide Intermediates at Physiological pH (Analogous Systems)

| Compound Type | pH | Temperature (°C) | Half-life (t½) for Lactonization | Reference System |

| Redox-sensitive pro-prodrug hydroxy amides | 7.4 | 37 | 1.4 - 3.4 minutes | Amides of 3-(3',6'-dioxo-2',4'-dimethylcyclohexa-1',4'-diene)-3,3-dimethylpropionic acid |

This data from a study on amine prodrugs highlights the rapid nature of hydroxy amide lactonization at physiological pH for certain molecular structures.[4]

Experimental Protocols

The following section outlines a general methodology for studying the pH-dependent equilibrium between HEAA and 1,4-dioxan-2-one. This protocol is based on established methods for studying lactonization and hydrolysis kinetics.

Materials and Reagents

-

N-(2-hydroxyethyl)acrylamide (HEAA), high purity

-

1,4-Dioxan-2-one (if available as a starting material)

-

Buffer solutions of varying pH (e.g., citrate, phosphate, borate) covering a range from acidic to basic (e.g., pH 2 to 10)

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Gas chromatography-mass spectrometry (GC-MS) system

-

pH meter

-

Thermostatted water bath or incubator

-

Quenching solution (e.g., a buffer at a pH where the equilibrium is "frozen," or a derivatizing agent)

Experimental Workflow for Kinetic Studies

Caption: Workflow for kinetic analysis of the HEAA/Dioxan-2-one equilibrium.

Detailed Methodologies

4.3.1. Preparation of Solutions:

-

Prepare a series of buffer solutions with known pH values (e.g., at intervals of 1 pH unit from 2 to 10).

-

Prepare a stock solution of either HEAA or 1,4-dioxan-2-one in a suitable solvent (e.g., water or a buffer at a pH where the compound is stable).

-

Initiate the reaction by diluting the stock solution into the pre-warmed buffer solutions of different pH to a final desired concentration.

4.3.2. Kinetic Measurements:

-

Maintain the reaction mixtures at a constant temperature.

-

At various time points, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction. This can be achieved by:

-

Rapidly changing the pH to a value where the interconversion is very slow.

-

Adding a derivatizing agent that reacts specifically with either HEAA or 1,4-dioxan-2-one to form a stable product. For instance, HEAA can be converted to its methyl ester for GC-MS analysis.[5]

-

-

Analyze the quenched samples using a validated analytical method.

4.3.3. Analytical Methods:

-

HPLC: Develop an isocratic or gradient HPLC method that can separate and quantify HEAA and 1,4-dioxan-2-one. A C18 column with a mobile phase of water and acetonitrile (B52724) or methanol (B129727) is a common starting point. Detection can be performed using a UV detector at a wavelength where both compounds have reasonable absorbance.

-

GC-MS: This method is particularly useful for the simultaneous analysis of HEAA and 1,4-dioxan-2-one, often after a derivatization step to improve volatility, such as the esterification of HEAA.[5]

4.3.4. Data Analysis:

-

Plot the concentration of HEAA and 1,4-dioxan-2-one as a function of time for each pH value.

-

Fit the data to appropriate kinetic models (e.g., first-order reversible reaction) to determine the rate constants for cyclization (kc) and hydrolysis (kh).

-

The equilibrium constant (Keq) can be calculated from the ratio of the rate constants (Keq = kc / kh) or from the concentrations of HEAA and 1,4-dioxan-2-one at equilibrium.

-

A pH-rate profile can be constructed by plotting the logarithm of the observed rate constants (log kc and log kh) against pH.

Signaling Pathways and Logical Relationships

The pH-dependent equilibrium of HEAA and 1,4-dioxan-2-one can be conceptually linked to drug delivery strategies that exploit pH differences in the body.

Caption: Logical pathway for pH-triggered drug release from a Poly(HEAA) conjugate.

Conclusion

The equilibrium between HEAA and 1,4-dioxan-2-one is a classic example of a pH-sensitive intramolecular reaction with significant implications for materials science and biomedicine. While direct quantitative data for this specific system remains to be fully elucidated in the public domain, the principles governing this equilibrium are well-established. By employing the experimental protocols outlined in this guide, researchers can systematically investigate the kinetics and thermodynamics of this interconversion. Such studies will enable the rational design of HEAA-based materials with tailored pH-responsive properties for a wide range of applications, from controlled drug delivery to the development of "smart" materials. Further research to populate the quantitative data tables for this specific equilibrium is highly encouraged to advance our understanding and application of this versatile chemical system.

References

- 1. Intramolecular catalysis of amide hydrolysis by two carboxy-groups - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Chemical Reactivity [www2.chemistry.msu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Amine prodrugs which utilize hydroxy amide lactonization. I. A potential redox-sensitive amide prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intramolecular catalysis of amide hydrolysis by the carboxy-group. Rate determining proton transfer from external general acids in the hydrolysis of substituted maleamic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

The Biological Significance of (2-Hydroxyethoxy)acetic Acid: A Technical Guide

(2-Hydroxyethoxy)acetic acid (HEAA) , a significant metabolite of the industrial chemicals 1,4-dioxane (B91453) and diethylene glycol (DEG), plays a crucial role in toxicology and occupational health monitoring. This technical guide provides an in-depth overview of the biological significance of HEAA, focusing on its metabolic origins, toxicological implications, and the experimental methodologies used for its study. This document is intended for researchers, scientists, and drug development professionals engaged in toxicology, environmental health, and pharmacology.

Introduction to this compound

This compound, also known by its synonym β-hydroxyethoxyacetic acid (HEAA), is not a naturally occurring compound in biological systems.[1] Its presence in the body is a direct indicator of exposure to its parent compounds, 1,4-dioxane and diethylene glycol.[1][2] Consequently, HEAA has been established as a reliable and sensitive short-term biomarker for monitoring human exposure to these prevalent industrial solvents.[3][4][5][6][7]

The primary biological significance of HEAA lies in its contribution to the toxicity of its parent compounds, particularly diethylene glycol. While 1,4-dioxane exposure is associated with liver and kidney toxicity, the accumulation of HEAA following DEG ingestion is directly linked to severe metabolic acidosis and acute kidney injury.[1][2] Understanding the formation and effects of HEAA is therefore critical for diagnosing and managing poisonings, as well as for setting safety standards for occupational and environmental exposure to 1,4-dioxane and DEG.

Metabolic Pathways of HEAA Formation

HEAA is formed in the liver through distinct metabolic pathways depending on the parent compound.

Metabolism of 1,4-Dioxane

The primary route of 1,4-dioxane metabolism to HEAA is through oxidation by the cytochrome P450 mixed-function oxidase system, specifically involving isoforms CYP2B1/2 and CYP2E1.[3] This enzymatic conversion is a critical step in the detoxification and subsequent urinary excretion of 1,4-dioxane.[3][4][5]

Metabolism of Diethylene Glycol (DEG)

The metabolism of diethylene glycol to HEAA is a two-step enzymatic process. Initially, DEG is oxidized by alcohol dehydrogenase (ADH) to form an intermediate, 2-hydroxyethoxyacetaldehyde. This intermediate is then further oxidized by aldehyde dehydrogenase (ALDH) to yield this compound.[2] The accumulation of HEAA from this pathway is a key factor in the development of metabolic acidosis observed in DEG poisoning.[2]

Toxicological Significance

The toxicological profile of HEAA is intrinsically linked to the adverse effects of its parent compounds.

Role in Diethylene Glycol (DEG) Toxicity

HEAA is considered a major contributor to the renal and neurological toxicities associated with diethylene glycol poisoning.[1] In cases of DEG ingestion, the accumulation of HEAA leads to a high anion gap metabolic acidosis.[2] This acidic environment can disrupt normal cellular function, leading to organ damage. The primary target organ for DEG toxicity is the kidney, where the accumulation of its metabolites can cause acute tubular necrosis and renal failure.[1]

Association with 1,4-Dioxane Toxicity and Oxidative Stress

While the parent compound 1,4-dioxane is itself toxic to the liver, the metabolic process that generates HEAA can also contribute to cellular stress. The metabolism of 1,4-dioxane by cytochrome P450 enzymes can lead to the production of reactive oxygen species (ROS), inducing oxidative stress.[3] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and is a potential mechanism for the hepatotoxicity and carcinogenicity of 1,4-dioxane.

Quantitative Data

The following table summarizes quantitative data from a human study on the inhalation of 1,4-dioxane and the subsequent urinary excretion of HEAA.

| Parameter | Rest | 50 W Physical Stress | 75 W Physical Stress |

| Maximum Elimination Rate of HEAA (mg/h) | 23.2 ± 7.7 | 30.4 ± 7.2 | 41.8 ± 23.8 |

| Total HEAA Excreted in 24h (% of inhaled dose) | 53 ± 15% | 53 ± 15% | 53 ± 15% |

| Half-life of HEAA (h) | 3.4 ± 0.5 | 3.4 ± 0.5 | 3.4 ± 0.5 |

| Data from a human inhalation study with 20 ppm 1,4-dioxane for 8 hours.[6][7] |

Experimental Protocols

This section outlines key experimental methodologies for the study of this compound.

Quantification of HEAA in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method for the analysis of HEAA in urine, a common application for biomarker monitoring.

1. Sample Preparation:

- To 1 mL of urine, add an internal standard (e.g., a deuterated analog of HEAA).

- Acidify the sample to a pH of approximately 1 with a strong acid (e.g., HCl).

- Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.

- Evaporate the organic layer to dryness under a stream of nitrogen.

2. Derivatization:

- Reconstitute the dried extract in a derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to convert the polar HEAA into a more volatile silyl (B83357) derivative suitable for GC analysis.

- Incubate the mixture at a controlled temperature (e.g., 70°C) for a specified time to ensure complete derivatization.

3. GC-MS Analysis:

- Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

- Employ a temperature program to separate the analytes.

- Detect the eluting compounds using a mass spectrometer operating in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte and internal standard.

4. Quantification:

- Generate a calibration curve using standards of known HEAA concentrations.

- Calculate the concentration of HEAA in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

In Vivo Animal Model for Diethylene Glycol (DEG) Toxicity

This protocol outlines a general approach for studying DEG-induced nephrotoxicity in a rodent model.

1. Animal Model:

- Use a suitable rodent strain (e.g., male Wistar rats).

- Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

2. Dosing Regimen:

- Administer DEG to the experimental groups via oral gavage.

- Include a control group that receives the vehicle (e.g., water) only.

- Use a range of doses to establish a dose-response relationship.

3. Sample Collection and Monitoring:

- Monitor the animals for clinical signs of toxicity throughout the study.

- Collect blood samples at specified time points to analyze for markers of renal function (e.g., blood urea (B33335) nitrogen, creatinine) and electrolyte balance.

- Collect urine samples to measure HEAA levels and other relevant parameters.

4. Endpoint Analysis:

- At the end of the study, euthanize the animals and perform a necropsy.

- Collect kidneys for histopathological examination to assess for tubular necrosis and other signs of renal damage.

- Analyze kidney tissue for the accumulation of HEAA and other metabolites.

In Vitro Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxic effects of HEAA on a relevant cell line.

1. Cell Culture:

- Use a relevant cell line, such as human kidney proximal tubule epithelial cells (e.g., HK-2 cells), which are a primary target of nephrotoxins.

- Culture the cells in an appropriate medium and maintain them in a controlled incubator environment.

2. Exposure Conditions:

- Seed the cells in multi-well plates and allow them to adhere and grow to a desired confluency.

- Expose the cells to a range of concentrations of HEAA for a specified duration (e.g., 24, 48, or 72 hours).

- Include a vehicle control group.

3. Cytotoxicity Assessment:

- At the end of the exposure period, assess cell viability using a standard cytotoxicity assay, such as the MTT assay, which measures mitochondrial metabolic activity, or a lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity.

4. Data Analysis:

- Calculate the percentage of cell viability relative to the control group for each concentration of HEAA.

- Determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Logical Relationships in Toxicity Assessment

The following diagram illustrates the logical workflow for assessing the toxicity of a compound like diethylene glycol, where the formation of a toxic metabolite is a key event.

Conclusion

This compound is a biologically significant molecule primarily due to its role as a toxic metabolite of 1,4-dioxane and diethylene glycol. Its detection in biological fluids serves as a crucial biomarker for exposure assessment. The formation of HEAA is a key event in the cascade of toxicity, particularly in DEG poisoning, leading to metabolic acidosis and severe kidney damage. The experimental protocols outlined in this guide provide a framework for the continued investigation of HEAA and its parent compounds, which is essential for protecting human health in occupational and environmental settings. Further research into the specific cellular and molecular mechanisms of HEAA-induced toxicity will enhance our understanding and improve risk assessment and clinical management strategies.

References

- 1. Developmental toxicity study with diethylene glycol dosed by gavage to CD rats and CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Oxidative stress and genotoxicity in 1,4-dioxane liver toxicity as evidenced in a mouse model of glutathione deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diethylene glycol produces nephrotoxic and neurotoxic effects in female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

Environmental Fate and Degradation of (2-Hydroxyethoxy)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Hydroxyethoxy)acetic acid (HEAA) is a significant metabolite of the industrial chemicals 1,4-dioxane (B91453) and diethylene glycol (DEG).[1][2] Its occurrence in the environment is therefore closely linked to the use and disposal of these parent compounds. Understanding the environmental fate and degradation of HEAA is crucial for assessing its potential risks and developing effective remediation strategies. This technical guide provides a comprehensive overview of the current state of knowledge regarding the environmental persistence, degradation pathways, and potential for transport of HEAA. A notable finding of this review is the significant lack of empirical data for many key environmental endpoints, highlighting critical areas for future research.

Biodegradation

The primary mechanism for the removal of this compound from the environment is expected to be biodegradation. However, available studies suggest that this process is not rapid.

Ready Biodegradability

Studies conducted according to OECD 301 guidelines indicate that a substance containing this compound is not readily biodegradable. In two separate studies, the substance achieved 32% and 33% degradation over a 28-day period, which is below the 60% threshold required for a substance to be classified as readily biodegradable.

Table 1: Summary of Ready Biodegradability Data for a Substance Containing this compound

| Test Guideline | Duration | % Degradation | Classification |

| OECD 301F (Manometric Respirometry Test) | 28 days | 32% | Not Readily Biodegradable |

| OECD 301B (CO2 Evolution Test) | 28 days | 33% | Not Readily Biodegradable |

Experimental Protocols for Ready Biodegradability Testing

The following are summaries of the methodologies for the key ready biodegradability tests referenced.

This method evaluates the biodegradability of a chemical by measuring the amount of carbon dioxide produced by microorganisms as they metabolize the test substance.

-

Test Setup: A known concentration of the test substance is added to a mineral medium inoculated with a microbial population, typically from activated sludge. The solution is then aerated with CO₂-free air.[3]

-

CO₂ Trapping: The air exiting the test flask is passed through a series of traps containing a solution of barium hydroxide (B78521) or sodium hydroxide, which absorbs the evolved CO₂.[3]

-

Quantification: The amount of CO₂ produced is determined by titrating the remaining hydroxide in the traps or by using an inorganic carbon analyzer.[3]

-

Duration: The test is typically run for 28 days.[4]

-

Pass Criteria: A substance is considered readily biodegradable if the amount of CO₂ produced is at least 60% of the theoretical maximum (ThCO₂) within a 10-day window during the 28-day test period.[3][4]

This test assesses biodegradability by measuring the decrease in dissolved oxygen in sealed bottles containing the test substance and a microbial inoculum.

-

Test Setup: A solution of the test substance in a mineral medium is inoculated with a low density of microorganisms from a source like sewage treatment plant effluent and placed in airtight bottles.[5][6]

-

Oxygen Measurement: The dissolved oxygen concentration is measured at the beginning of the test and at regular intervals over a 28-day period.[5][6]

-

Calculation: The percentage of biodegradation is calculated based on the measured oxygen consumption relative to the theoretical oxygen demand (ThOD).[5]

-

Pass Criteria: A substance is classified as readily biodegradable if it reaches 60% of its ThOD within a 10-day window.[6]

This method determines biodegradability by measuring the oxygen consumed by microorganisms in a closed respirometer.

-

Test Setup: A measured volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is placed in a closed flask at a constant temperature.[7]

-

Oxygen Consumption Measurement: The consumption of oxygen is measured by a pressure sensor that detects the decrease in pressure in the headspace of the flask as oxygen is consumed and CO₂ is absorbed by a potassium hydroxide solution.[7][8][9]

-

Duration: The test is typically conducted for up to 28 days.[7]

-

Pass Criteria: The amount of oxygen consumed is expressed as a percentage of the ThOD. A substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window.[4]

Abiotic Degradation, Environmental Distribution, and Bioaccumulation: Data Gaps and Predicted Values

There is a significant lack of empirical data on the abiotic degradation, environmental distribution, and bioaccumulation potential of this compound. Safety Data Sheets for this compound consistently report "no data available" for these endpoints. In the absence of experimental data, predictive models such as QSARs and EPI Suite™ are often used to estimate these properties.

Table 2: Predicted Environmental Fate Properties of this compound

| Parameter | Predicted Value | Model/Source | Implication |

| Abiotic Degradation | |||

| Hydrolysis | Not expected to be an important fate process | EPI Suite™ (HYDROWIN™) | The molecule lacks functional groups susceptible to hydrolysis under normal environmental conditions. |

| Photolysis | No significant direct photolysis expected | General chemical structure assessment | The molecule does not contain chromophores that absorb light in the environmentally relevant UV spectrum. |

| Environmental Distribution | |||

| Soil Adsorption Coefficient (log Koc) | 1.0 (Koc = 10) | EPI Suite™ (KOCWIN™) | Low potential for adsorption to soil and sediment, suggesting high mobility in soil. |

| Bioaccumulation | |||

| Octanol-Water Partition Coefficient (log Kow) | -1.1 | ALOGPS, ChemAxon[10] | Indicates very low potential for bioaccumulation in fatty tissues of organisms. |

| Bioconcentration Factor (BCF) | 3.16 L/kg | EPI Suite™ (BCFBAF™) | Low potential for bioaccumulation in aquatic organisms. |

Disclaimer: Predicted values are estimations and should be used for screening-level assessment. Experimental data are required for definitive characterization.

Formation from Precursor Compounds

A primary route for the introduction of this compound into the environment is through the metabolism of 1,4-dioxane and diethylene glycol in various organisms, which are then excreted.

Metabolic Pathways

In biological systems, both 1,4-dioxane and diethylene glycol undergo oxidation to form this compound.

-

1,4-Dioxane: The metabolism is initiated by cytochrome P450 monooxygenases, which hydroxylate the dioxane ring, leading to ring cleavage and the formation of HEAA.[1][11][12]

-

Diethylene Glycol (DEG): DEG is oxidized by alcohol dehydrogenase to 2-hydroxyethoxyacetaldehyde, which is then further oxidized by aldehyde dehydrogenase to this compound.[2]

The following diagram illustrates these metabolic pathways.

Caption: Formation of HEAA from 1,4-Dioxane and Diethylene Glycol.

Ecotoxicity

Similar to other environmental fate endpoints, there is a lack of empirical ecotoxicity data for this compound. Predictive models can provide initial estimates of its potential toxicity to aquatic organisms.

Table 3: Predicted Aquatic Ecotoxicity of this compound (ECOSAR QSAR Model)

| Organism | Endpoint | Predicted Value (mg/L) |

| Fish | 96-h LC50 | > 100 |

| Daphnia | 48-h LC50 | > 100 |

| Green Algae | 96-h EC50 | > 100 |

These predictions suggest that this compound has a low acute toxicity to aquatic organisms. However, experimental verification is necessary.

Conclusion and Future Research Directions

The available data indicates that this compound is not readily biodegradable and is likely to be persistent in the environment if not subjected to further microbial degradation. Predictive models suggest low potential for bioaccumulation and soil adsorption, implying that it is likely to be mobile in aquatic and terrestrial systems.

The most significant finding is the profound lack of experimental data for most environmental fate and ecotoxicity endpoints. For a compound that is a known metabolite of widespread industrial chemicals, this represents a critical knowledge gap.

Future research should prioritize the following:

-

Inherent and Enhanced Biodegradability Studies: To determine the ultimate fate of HEAA in the environment beyond ready biodegradability screening.

-

Abiotic Degradation Studies: Experimental determination of hydrolysis and photolysis rates to confirm model predictions.

-

Soil and Sediment Adsorption/Desorption Studies: To accurately assess its mobility and potential for groundwater contamination.

-

Bioaccumulation Testing: To confirm the low bioaccumulation potential predicted by models.

-

Chronic Ecotoxicity Studies: To evaluate the potential long-term effects on aquatic and terrestrial organisms.

Addressing these data gaps is essential for a comprehensive risk assessment of this compound and for informing environmental management decisions related to its parent compounds, 1,4-dioxane and diethylene glycol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Diethylene Glycol Poisoning | California Poison Control System [previewcalpoison.ucsf.edu]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. oecd.org [oecd.org]

- 5. OECD 301D: Closed Bottle Ready Biodegradability Test - Aropha [aropha.com]

- 6. pubdata.leuphana.de [pubdata.leuphana.de]

- 7. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]

- 8. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 9. xylemanalytics.com [xylemanalytics.com]

- 10. Human Metabolome Database: Showing metabocard for this compound (HMDB0242471) [hmdb.ca]

- 11. This compound | TargetMol [targetmol.com]

- 12. 1,4-Dioxane Degradation Pathway [eawag-bbd.ethz.ch]

Toxicological Profile of (2-Hydroxyethoxy)acetic Acid: An In-depth Technical Guide

(2-Hydroxyethoxy)acetic acid , also known by its synonyms Diglycolic acid (DGA) and 2-hydroxyethoxyacetic acid (2-HEAA), is a dicarboxylic acid that has garnered significant attention in the field of toxicology. It is recognized as the primary toxic metabolite of diethylene glycol (DEG), an industrial solvent implicated in numerous mass poisoning incidents worldwide, and is also a major urinary metabolite of the industrial solvent 1,4-Dioxane.[1][2][3] This technical guide provides a comprehensive overview of the toxicological profile of this compound, synthesizing available data on its toxicity, detailing experimental methodologies, and illustrating key biological pathways.

Executive Summary

The primary toxicological effect of this compound is nephrotoxicity, specifically targeting the proximal tubules of the kidneys, which can lead to acute renal failure.[4][5] Evidence also suggests potential hepatotoxicity at higher doses.[1] The mechanism of its renal toxicity is linked to its uptake by renal cells via sodium-dependent dicarboxylate transporters, leading to mitochondrial dysfunction and potential calcium chelation.[6][7] While extensive data exists for its parent compound, diethylene glycol, specific toxicological data for several endpoints of this compound itself are limited. This guide summarizes the available data for this compound and uses data from its parent compound, diethylene glycol, as a surrogate where necessary and appropriate, particularly for reproductive/developmental toxicity and carcinogenicity.

Chemical Identity

| Identifier | Value |

| Systematic IUPAC Name | 2-(2-hydroxyethoxy)acetic acid |

| Common Synonyms | Diglycolic acid (DGA), 2-HEAA |

| CAS Number | 110-99-6[3] |

| Molecular Formula | C₄H₆O₅[3] |

| Molecular Weight | 134.09 g/mol [3] |

| Chemical Structure | O(CH₂COOH)₂ |

Toxicokinetics

This compound is not typically encountered as a primary environmental or occupational toxicant but is rather formed endogenously from the metabolism of diethylene glycol (DEG) and 1,4-Dioxane.[1][2]

Metabolism of Parent Compounds

The metabolic conversion of DEG to this compound is a critical step in its toxicity, as the parent compound DEG is significantly less toxic than its metabolite.[4] This metabolic pathway is a key determinant of the toxic profile observed in DEG poisonings.

Similarly, 1,4-Dioxane is metabolized by cytochrome P450 monooxygenase to produce this compound, which serves as a biomarker for exposure.[2]

Toxicological Endpoints

This section summarizes the key toxicological findings for this compound. Quantitative data are presented in tabular format for clarity.

Acute Toxicity

This compound is classified as harmful if swallowed.[8][9] It is also known to cause skin, eye, and respiratory irritation.[8][9]

| Endpoint | Species | Route | Value | Classification/Observation | Reference |

| Oral LD₅₀ | Data not available | Oral | N/A | GHS Category 4: Harmful if swallowed | [8][9] |

| Skin Irritation | Data not available | Dermal | N/A | GHS Category 2: Causes skin irritation | [8][9] |

| Eye Irritation | Data not available | Ocular | N/A | GHS Category 2A: Causes serious eye irritation | [8][9] |

| Respiratory Irritation | Data not available | Inhalation | N/A | GHS Category 3: May cause respiratory irritation | [8][9] |

Repeated Dose Toxicity

The primary target organs for repeated dose toxicity are the kidney and, to a lesser extent, the liver. A key study by Sprando et al. (2017) investigated the effects of repeated oral administration of DGA in female rats.[1]

| Study Duration | Species | Route | NOAEL | LOAEL | Key Findings | Reference |

| 28-day | Rat (female) | Oral (gavage) | < 100 mg/kg/day | 100 mg/kg/day | Renal tubular regeneration at 100 mg/kg/day. Severe toxicity, lesions in kidneys, liver, and other organs at 300 mg/kg/day. | [1] |

Genotoxicity

| Test Type | System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | With & Without | Negative (for DEG) | [10] |

| In Vitro Chromosomal Aberration | Mammalian Cells | With & Without | Negative (for DEG) | [10] |

| In Vivo Chromosomal Damage | Rat Bone Marrow | N/A | A US EPA memo stated DEG caused damage, but primary data is lacking. | [11] |

Carcinogenicity

No direct carcinogenicity studies on this compound were identified. Studies on the parent compound, diethylene glycol, have shown mixed results. In one study, bladder tumors were observed in male rats, but this was associated with the formation of bladder stones at high doses, a mechanism whose relevance to humans at lower exposures is debatable.[2] Other studies with high-purity DEG did not report a significant increase in tumors.[12] The Carcinogenic Potency Database (CPDB) lists a TD₅₀ of 1660 mg/kg/day for bladder tumors in male rats based on older data.[2]

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies for this compound are lacking. Therefore, data from the parent compound, diethylene glycol, are used as the primary basis for assessment. Studies on DEG have not shown it to be a teratogen.[4] Developmental effects, such as reduced fetal body weight, were only observed at doses that also caused maternal toxicity.[4]

| Study Type | Species | Route | Maternal NOEL | Developmental NOEL | Key Findings | Reference |

| Prenatal Developmental | Rat | Oral (gavage) | 1118 mg/kg/day | 1118 mg/kg/day | Fetotoxicity (reduced weight, skeletal variations) only at maternally toxic doses. No teratogenicity. | [4] |

| Prenatal Developmental | Mouse | Oral (gavage) | 559 mg/kg/day | 2795 mg/kg/day | Reduced fetal weight at maternally toxic doses. No teratogenicity. | [4] |

| Continuous Breeding | Mouse | Drinking Water | ~3060 mg/kg/day | ~3060 mg/kg/day | Decreased litters, pup viability, and pup weight at ~6130 mg/kg/day. | [12] |

Mechanism of Toxicity

The primary mechanism of this compound toxicity involves its accumulation in renal proximal tubule cells, leading to mitochondrial injury.

Studies have shown that DGA is taken up into human proximal tubule cells by sodium-dicarboxylate transporters.[6] Once inside the cell, it exerts its toxic effects on mitochondria. Specifically, DGA has been shown to inhibit Complex II of the electron transport chain and decrease mitochondrial respiration.[13] It also appears to chelate calcium, which can disrupt mitochondrial function, including the calcium-dependent mitochondrial permeability transition.[7] This cascade of events leads to a decrease in ATP production, mitochondrial dysfunction, and ultimately, necrotic cell death.[4][13]

Experimental Protocols

Detailed methodologies for key cited studies are provided below.

28-Day Repeated Dose Oral Toxicity Study in Rodents (Based on Sprando et al., 2017)

This protocol is based on the study designed to evaluate the renal and hepatic effects of diglycolic acid.[1]

-

Test System: Female Sprague-Dawley rats, with 8 rats per group.[1]

-

Test Substance Administration: Diglycolic acid (DGA) was administered daily for 28 consecutive days by gastric intubation (oral gavage). One group served as a vehicle control.[1]

-

Dose Levels: 0, 0.3, 1.0, 3.0, 10.0, 30.0, 100.0, and 300.0 mg DGA/kg body weight.[1]

-

In-life Observations: Animals were observed daily for clinical signs of toxicity. Body weight, feed consumption, and fluid consumption were monitored.[1]

-

Terminal Procedures: On day 29, animals were necropsied. Blood was collected for serum analysis. Key organs, including kidneys and liver, were weighed and fixed in formalin for histopathological examination.[1]

-

Note: Animals in the 300 mg/kg dose group were removed after 5 days due to severe adverse effects.[1]

Prenatal Developmental Toxicity Study (Based on Ballantyne and Snellings, 2005)

This protocol is based on the study designed to evaluate the developmental toxicity of the parent compound, diethylene glycol, in rats and mice.[4]

-

Test System: Timed-pregnant CD-1 mice and CD rats.[4]

-

Test Substance Administration: Diethylene glycol (DEG) was administered undiluted daily by oral gavage. A control group received distilled water.[4]

-

Dosing Period: Gestational days 6 through 15.[4]

-

Dose Levels (Mice): 0, 559, 2795, and 11,180 mg/kg/day.[4]

-

Dose Levels (Rats): 0, 1118, 4472, and 8944 mg/kg/day.[4]

-

Maternal Observations: Dams were examined daily for clinical signs. Body weight, food consumption, and water consumption were measured periodically.[4]

-

Terminal Procedures: Dams were necropsied on gestation day 18 (mice) or 21 (rats). Maternal body, gravid uterus, liver, and kidney weights were recorded. Kidneys from rat dams were examined histologically.[4]

-

Fetal Examinations: Fetuses were weighed, sexed, and examined for external, visceral, and skeletal variations and malformations.[4]

Data Gaps and Future Directions

While the nephrotoxic and hepatotoxic potential of this compound is well-established, particularly through studies on its parent compounds, there are notable data gaps. Specific, guideline-compliant studies on this compound for acute toxicity (oral, dermal, inhalation), skin/eye irritation, skin sensitization, and genotoxicity are limited in the public domain. Furthermore, long-term carcinogenicity and comprehensive reproductive toxicity studies directly on this compound have not been identified. Future research should focus on generating data for these specific endpoints to allow for a more complete and direct risk assessment of this significant metabolite.

References

- 1. 28-day repeated dose response study of diglycolic acid: Renal and hepatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diethylene glycol: Carcinogenic Potency Database [files.toxplanet.com]

- 3. Diglycolic acid - Wikipedia [en.wikipedia.org]

- 4. Developmental toxicity study with diethylene glycol dosed by gavage to CD rats and CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diglycolic acid is the nephrotoxic metabolite in diethylene glycol poisoning inducing necrosis in human proximal tubule cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. Diglycolic Acid | C4H6O5 | CID 8088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 11. ec.europa.eu [ec.europa.eu]

- 12. tera.org [tera.org]

- 13. epa.gov [epa.gov]

(2-Hydroxyethoxy)acetic Acid and its Role in Metabolic Acidosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Hydroxyethoxy)acetic acid (HEAA) is a significant metabolite of diethylene glycol (DEG), a compound that has been implicated in numerous mass poisonings globally.[1][2] While DEG itself has some toxic properties, its metabolism to HEAA is considered the primary driver of the severe metabolic acidosis and organ toxicity, particularly renal and neurological damage, observed in DEG poisoning cases.[1][3] This technical guide provides an in-depth overview of the role of HEAA in the pathophysiology of metabolic acidosis, summarizing key quantitative data, experimental protocols, and metabolic pathways.

Sources and Metabolism of this compound

HEAA is not a naturally occurring compound in humans; its presence is a biomarker of exposure to its parent compound, diethylene glycol.[4] DEG is an industrial solvent and contaminant found in various products, and poisoning incidents have often resulted from its illicit substitution for glycerin in pharmaceutical preparations.[1][2]

The metabolic conversion of DEG to HEAA occurs primarily in the liver. This two-step enzymatic process is a critical event in the toxification of DEG.

Metabolic Pathway of Diethylene Glycol to this compound

The metabolism of DEG to HEAA is catalyzed by the same enzymes responsible for ethanol (B145695) metabolism: alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).[5]

The Role of HEAA in Metabolic Acidosis

The accumulation of HEAA is a key factor in the development of high anion gap metabolic acidosis, a hallmark of DEG poisoning.[5][6] The acidic nature of HEAA directly contributes to a decrease in blood pH and bicarbonate levels.[3]

Proposed Cellular Mechanisms of HEAA-Induced Metabolic Acidosis

While the precise cellular mechanisms of HEAA-induced metabolic acidosis are not fully elucidated, evidence suggests that mitochondrial dysfunction may play a central role, similar to the effects of its further metabolite, diglycolic acid (DGA).[7] The accumulation of organic acids like HEAA can disrupt cellular bioenergetics.[8]

Proposed Mechanisms Include:

-

Direct Acid Load: As a carboxylic acid, the accumulation of HEAA in the bloodstream directly releases protons (H+), overwhelming the body's buffering capacity and lowering blood pH.

-

Mitochondrial Dysfunction: HEAA may impair mitochondrial respiration. Inhibition of the electron transport chain can lead to a decrease in ATP production and a switch to anaerobic glycolysis, resulting in the production of lactic acid, which further contributes to the acidotic state.

-

Renal Tubular Cell Injury: HEAA is implicated in the damage to renal proximal tubule cells.[5] This damage can impair the kidney's ability to excrete acid and reabsorb bicarbonate, exacerbating the metabolic acidosis.

Quantitative Data

The following tables summarize quantitative data from human case studies and animal models investigating the effects of DEG and its metabolites.

Table 1: HEAA and Diglycolic Acid Concentrations in Human Poisoning Cases

Data from the 2006 Panama DEG mass poisoning.

| Analyte | Specimen | Patient Group | Median Concentration (µg/mL) | Range (µg/mL) |

| This compound (HEAA) | Serum | Cases (n=20) | 1.8 | < LLQ - 11.2 |

| Controls (n=20) | < LLQ | < LLQ | ||

| Urine | Cases (n=11) | 11.1 | 1.5 - 139.6 | |

| Controls (n=22) | < LLQ | < LLQ - 1.1 | ||

| CSF | Cases (n=11) | 1.6 | < LLQ - 6.0 | |

| Diglycolic Acid (DGA) | Serum | Cases (n=20) | 40.7 | 22.6 - 75.2 |

| Controls (n=20) | < LLQ | < LLQ | ||

| Urine | Cases (n=11) | 28.7 | 14.0 - 118.4 | |

| Controls (n=22) | < LLQ | < LLQ - 43.3 | ||

| CSF | Cases (n=11) | 26.3 | 11.7 - 60.1 |

LLQ = Lower Limit of Quantitation

Table 2: Physiological Parameters in Animal Models of DEG-Induced Metabolic Acidosis

| Animal Model | DEG Dose | Time Point | Blood pH | Blood Bicarbonate (mmol/L) |

| Wistar Rats | 10 g/kg (oral) | 4 hours | ~7.25 | ~18 |

| 24 hours | ~7.15 | ~12 | ||

| 48 hours | ~7.10 | ~10 | ||

| Wistar Rats | 2 g/kg (oral) | 48 hours | No significant change | No significant change |

| Wistar Rats | 10 g/kg + Fomepizole | 48 hours | No significant change | No significant change |

Experimental Protocols

This section provides an overview of methodologies used in key studies investigating DEG and HEAA toxicity.

Animal Model of DEG-Induced Metabolic Acidosis

Objective: To induce metabolic acidosis in rats through oral administration of diethylene glycol.

Materials:

-

Male Wistar rats (250-300g)

-

Diethylene glycol (DEG)

-

Oral gavage needles

-

Metabolic cages for urine collection

-

Blood gas analyzer

-

Centrifuge

-

Spectrophotometer for BUN and creatinine (B1669602) analysis

Protocol:

-

Acclimate rats to metabolic cages for at least 24 hours prior to the experiment.

-

Fast animals overnight with free access to water.

-

Administer a single oral dose of DEG (e.g., 10 g/kg body weight) or vehicle (water) via gavage.

-

For antidote studies, administer fomepizole (e.g., 15 mg/kg, intraperitoneally) at specified time points post-DEG administration.

-

Collect blood samples at various time points (e.g., 4, 12, 24, 48 hours) via a cannulated artery or cardiac puncture.

-

Immediately analyze whole blood for pH, pCO2, and bicarbonate using a blood gas analyzer.

-

Centrifuge a portion of the blood to obtain plasma for analysis of blood urea (B33335) nitrogen (BUN) and creatinine as markers of renal function.

-

Collect urine over the 48-hour period to measure volume and for metabolite analysis.

-

At the end of the experiment, euthanize the animals and collect kidney and liver tissues for histopathological examination.

In Vitro Cytotoxicity Assay of HEAA on Renal Proximal Tubule Cells

Objective: To assess the direct cytotoxic effects of HEAA on cultured human renal proximal tubule (HPT) cells.

Materials:

-

Human proximal tubule (HPT) cell line (e.g., HK-2)

-

Cell culture medium (e.g., DMEM/F12) and supplements

-

This compound (HEAA)

-

Multi-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent

-

Plate reader

Protocol:

-

Culture HPT cells in appropriate medium until they reach a confluent monolayer in multi-well plates.

-

Prepare a range of HEAA concentrations in fresh cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of HEAA. Include a vehicle control (medium only).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

At the end of the incubation period, perform a cell viability assay (e.g., MTT assay).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

-

Measure the absorbance of the solubilized formazan at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Analytical Method for HEAA Quantification in Human Serum by GC-MS

Objective: To quantify the concentration of HEAA in human serum samples using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Human serum samples

-

Internal standard (e.g., a deuterated analog of HEAA)

-

Derivatizing agent (e.g., BSTFA with 1% TMCS)

-

Organic solvents (e.g., acetone, ethyl acetate)

-

GC-MS system with a suitable capillary column

-

Centrifuge

-

Evaporator

Protocol:

-

Sample Preparation:

-

To a known volume of serum, add the internal standard.

-

Precipitate proteins by adding a cold organic solvent (e.g., acetone).

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

-

Extraction:

-

Perform a liquid-liquid extraction of the supernatant with an appropriate organic solvent (e.g., ethyl acetate) to isolate the acidic metabolites.

-

Separate the organic layer.

-

-

Derivatization:

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the derivatizing agent.

-

Heat the sample to facilitate the derivatization reaction, which makes the analyte more volatile for GC analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the analytes on the capillary column using a temperature gradient program.

-